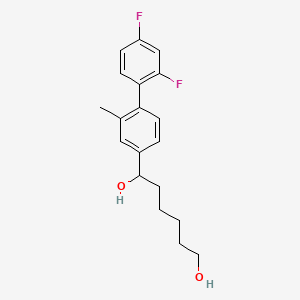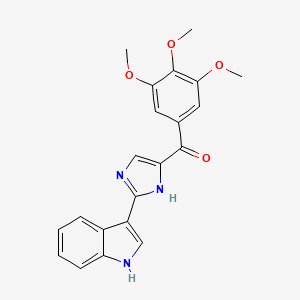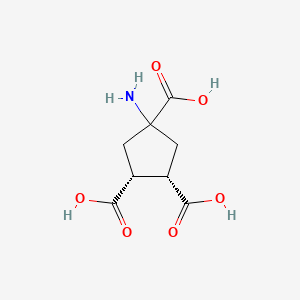
Acpt-I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acpt-I, also known as (1S,3R,4S)-1-Aminocyclopentane-1,3,4-tricarboxylic acid, is a Group III mGlu agonist . It was used in research but has been withdrawn from sale for commercial reasons .
Molecular Structure Analysis
The chemical name of this compound is (1R,2S,4s)-4-aminocyclopentane-1,2,4-tricarboxylic acid . The molecular formula is C8H11NO6 and the molecular weight is 217.18 . The InChI code is InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15) .
Physical And Chemical Properties Analysis
This compound is a white solid . It is soluble in H2O or NaOH . The storage recommendation is to desiccate it at -20°C .
Wissenschaftliche Forschungsanwendungen
Neuroprotektive Effekte in vitro und in vivo
Acpt-I, ein Agonist des mGlu-Rezeptors der Gruppe III, hat sowohl in vitro als auch in vivo potenzielle neuroprotektive Wirkungen gezeigt {svg_1}. Es wurde beobachtet, dass es die durch Kainat (KA) induzierte Freisetzung von LDH signifikant abschwächt, die Zellviabilität erhöht und die Caspase-3-Aktivität sowohl in Kortex- als auch in Hippocampus-Zellkulturen hemmt {svg_2}. Diese Effekte waren dosis-, zeit- und struktur-abhängig {svg_3}. Die neuroprotektiven Wirkungen von this compound wurden durch einen Antagonisten des mGluR der Gruppe III aufgehoben {svg_4}.
Reduktion der glutamatergen Transmission
Agonisten des mGlu-Rezeptors der Gruppe III wie this compound sind bekannt dafür, die glutamaterge Transmission durch Hemmung der Glutamatfreisetzung zu reduzieren {svg_5}. Dieser Mechanismus scheint eine Rolle bei der Vermittlung der neuroprotektiven Wirkung von this compound zu spielen {svg_6}.
Angstlösende Wirkungen
This compound hat angstlösende Wirkungen gezeigt, die durch die serotonergen und GABA-ergen Systeme vermittelt werden {svg_7}. Es wurde festgestellt, dass die Anwendung von this compound im Rattenhippocampus im Vogel-Test eine signifikante angstlösende Wirkung induzierte {svg_8}. Diese angstlösende Wirkung wurde dosisabhängig durch einen Antagonisten des mGluR der Gruppe III aufgehoben {svg_9}.
Potenzielle Anwendungen in Modellen für ischämischen Schlaganfall
Es besteht Potenzial für die Verwendung von this compound in Tiermodellen für ischämischen Schlaganfall {svg_10}. Obwohl die Einzelheiten dieser Anwendungen in den verfügbaren Ressourcen nicht beschrieben werden, ist dies ein vielversprechender Forschungsbereich.
Wirkmechanismus
- ACPT-I interacts with group III mGluRs, leading to inhibition of neurotransmitter release via three principal mechanisms:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
ACPT-I plays a significant role in biochemical reactions by modulating glutamatergic transmission . It interacts with enzymes and proteins such as metabotropic glutamate receptors (mGluRs), specifically mGluR4a and mGluR8 . These interactions inhibit glutamate release, thereby reducing glutamatergic transmission .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . For instance, this compound reduces cell death following oxygen-glucose deprivation in primary neuronal cultures . It also impacts cellular metabolism by modulating glutamatergic transmission .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to mGluR4a and mGluR8, inhibiting glutamate release and reducing glutamatergic transmission . This mechanism seems to play a role in mediating the neuroprotective effect of this compound .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown stability and long-term effects on cellular function . For instance, this compound reduces cell death following oxygen-glucose deprivation in primary neuronal cultures . It also exhibits neuroprotective effects against excitotoxicity induced by kainite in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At a dose of 30 mg/kg, this compound reduces cell death in a rat model of middle cerebral artery occlusion . It also reduces the incidence of clonic seizures in various seizure models in mice and rats .
Metabolic Pathways
This compound is involved in the metabolic pathways of glutamatergic transmission . It interacts with enzymes such as mGluR4a and mGluR8, modulating glutamate release and reducing glutamatergic transmission .
Eigenschaften
IUPAC Name |
(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIKTBTNCSGJS-OBLUMXEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


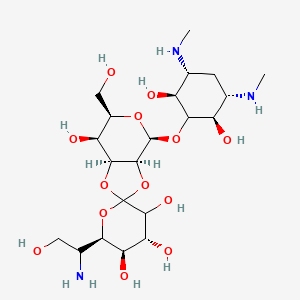
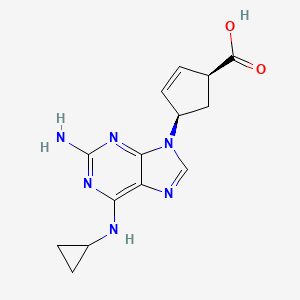

![N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B605083.png)
![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)
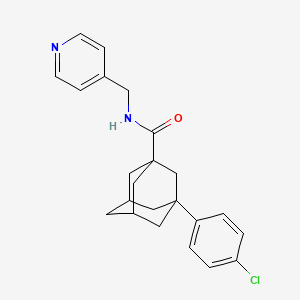
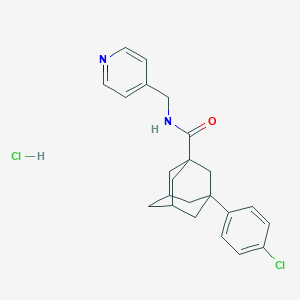

![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)
